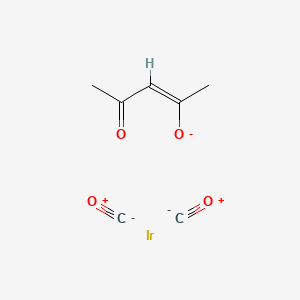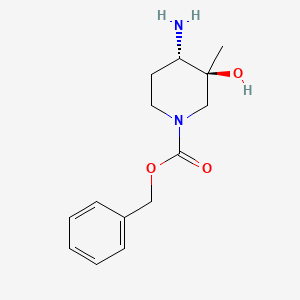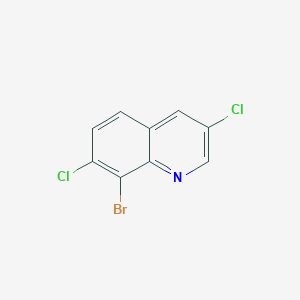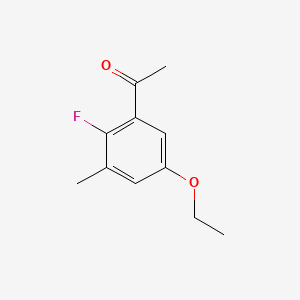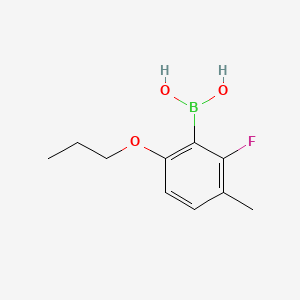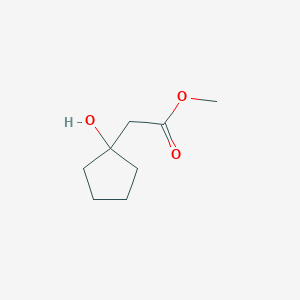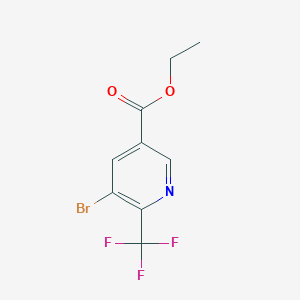
Ethyl 5-bromo-6-(trifluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H7BrF3NO2 It is a derivative of nicotinic acid, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-6-(trifluoromethyl)nicotinate typically involves the bromination of 6-(trifluoromethyl)nicotinic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Hydrolysis: The major product is 5-bromo-6-(trifluoromethyl)nicotinic acid.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-6-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-6-(trifluoromethyl)nicotinate depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-bromo-2-(trifluoromethyl)nicotinate
- Ethyl 5-bromo-4-(trifluoromethyl)nicotinate
- Ethyl 5-bromo-3-(trifluoromethyl)nicotinate
Uniqueness
Ethyl 5-bromo-6-(trifluoromethyl)nicotinate is unique due to the specific positioning of the bromine and trifluoromethyl groups on the nicotinic acid framework. This unique structure can result in distinct chemical reactivity and biological activity compared to its isomers. The trifluoromethyl group, in particular, imparts significant electron-withdrawing properties, influencing the compound’s overall behavior in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C9H7BrF3NO2 |
|---|---|
Peso molecular |
298.06 g/mol |
Nombre IUPAC |
ethyl 5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)5-3-6(10)7(14-4-5)9(11,12)13/h3-4H,2H2,1H3 |
Clave InChI |
CFGVDQHPCAOROY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(N=C1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B14029742.png)
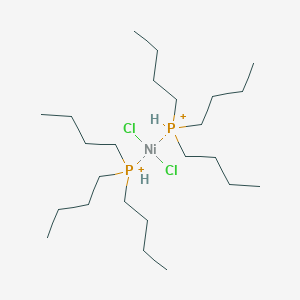
![6-Chloropyrazolo[1,5-A]pyridin-5-amine](/img/structure/B14029748.png)
![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B14029753.png)
